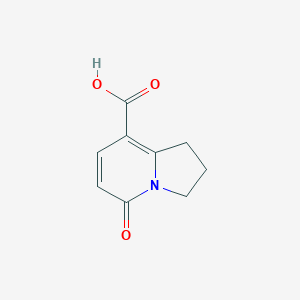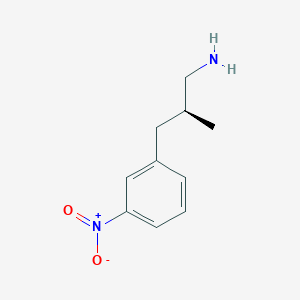![molecular formula C7H7F3N2O2 B2822181 2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid CAS No. 1515490-32-0](/img/structure/B2822181.png)
2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid is a useful research compound. Its molecular formula is C7H7F3N2O2 and its molecular weight is 208.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Property Evaluation
A study on the synthesis and characterization of 1,3,5-triaryl-2-pyrazolines, which are related compounds, revealed their potential in fluorescent applications. These compounds exhibit fluorescence properties in the blue region of the visible spectrum when irradiated with ultraviolet radiation, indicating possible use in fluorescence-based applications (Hasan, Abbas, & Akhtar, 2011).
Inhibition of Germination
In a study focused on Erigeron annuus, a compound similar to 2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid was isolated and identified as a germination inhibitory constituent. This highlights the potential of such compounds in controlling plant germination and growth, possibly applicable in agriculture or weed control (Oh et al., 2002).
Corrosion Inhibition
A 2020 study demonstrated the use of pyrazoline derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. This suggests the potential application of similar compounds, like this compound, in preventing corrosion in industrial settings (Lgaz et al., 2020).
Catalytic Applications
Research on Cu(II)/pypzacac complexes, involving compounds structurally related to this compound, showed potential as catalysts in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes. This indicates potential catalytic applications of related compounds in chemical synthesis and industrial processes (Xie et al., 2014).
Antitumor Activity
A 2023 study discussed novel silver complexes based on phosphanes and ester derivatives of bis(pyrazol-1-yl)acetate ligands, which are similar to this compound, targeting Thioredoxin Reductase (TrxR). These compounds demonstrated significant in vitro antitumor activity, suggesting potential use in cancer therapy (Pellei et al., 2023).
Cyclisation Reactions
A study on the reaction of similar pyrazol-3-yl acetic acids with electrophiles showed divergent cyclisation, leading to a variety of interesting bicyclic heterocycles. This research suggests the potential of this compound in synthetic chemistry, particularly in the creation of novel heterocyclic compounds (Smyth et al., 2007).
Biochemische Analyse
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
It is speculated that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid in laboratory settings are not well studied. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Eigenschaften
IUPAC Name |
2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-12-6(7(8,9)10)4(3-11-12)2-5(13)14/h3H,2H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBNPTCMUBJMSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chloro-2-methylphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide](/img/structure/B2822099.png)


![(E)-methyl 2-(2-cyano-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamido)benzoate](/img/structure/B2822103.png)

![N-(2-thienylmethyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2822105.png)
![Benzo[d]thiazol-5-ylmethanamine](/img/structure/B2822106.png)

![3-methyl-7-[(naphthalen-1-yl)methyl]-8-[4-(prop-2-en-1-yl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2822108.png)
![2-ethyl-7-(1H-imidazol-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2822111.png)

![1-[2-(Cyclopentylmethoxy)acetyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2822114.png)
![5-(4-Chlorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B2822119.png)

